molecular formula C29H28N4O4S B2967853 N-cyclopropyl-4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide CAS No. 1115433-69-6

N-cyclopropyl-4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide

Cat. No.: B2967853
CAS No.: 1115433-69-6
M. Wt: 528.63
InChI Key: KDGQNMZRWCALCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a quinazolinone-derived compound featuring a cyclopropyl group, a benzamide moiety, and a 4-methoxyphenylcarbamoylmethylsulfanyl substituent. Its molecular structure combines a 3,4-dihydroquinazolin-4-one core with a sulfanyl linkage and a carbamoyl-functionalized benzyl group. The 4-methoxy substituent on the benzyl group likely enhances electronic density and lipophilicity, influencing binding interactions and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-37-23-14-8-19(9-15-23)16-30-26(34)18-38-29-32-25-5-3-2-4-24(25)28(36)33(29)17-20-6-10-21(11-7-20)27(35)31-22-12-13-22/h2-11,14-15,22H,12-13,16-18H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGQNMZRWCALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C25H24N2O3S
  • Molecular Weight: 440.53 g/mol
  • SMILES Notation: CCOc1ccc(cc1)C(NC(=O)Nc1cnn(CC(N)=O)c1)C1CC1

This structure features a cyclopropyl group, a methoxyphenyl moiety, and a quinazoline derivative, which are significant for its biological interactions.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro Studies: The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The results showed moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes related to disease processes:

  • Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The presence of specific functional groups in the structure may enhance these inhibitory effects .

Antioxidant Activity

Antioxidant properties are vital for mitigating oxidative stress-related damage in cells. Research indicates that compounds with similar scaffolds possess significant antioxidant activity, which could be beneficial in preventing cellular damage associated with various diseases .

Biological Activity Data Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityMCF-715.0
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2
Antioxidant ActivityN/AModerate

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at the University of Virginia, N-cyclopropyl derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications to the methoxy group significantly altered the compound's potency against MCF-7 cells, suggesting that structural optimization could enhance therapeutic efficacy.

Case Study 2: Enzyme Interaction

A molecular docking study published in Journal of Medicinal Chemistry explored the interaction between N-cyclopropyl derivatives and cholinesterase enzymes. The findings indicated that specific hydrogen bonding interactions were critical for binding affinity, leading to enhanced enzyme inhibition which is promising for developing Alzheimer's treatments .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-OCH3 C28H26N4O3S ~498.59* Quinazolinone, benzamide, cyclopropyl
BF00250 () 4-F C26H22FN3O2S 459.53 Quinazolinone, benzamide, cyclopropyl
Triazole-thiones () X = Cl/Br/H Varies 420–480 1,2,4-Triazole, sulfonyl, difluorophenyl

*Estimated based on substitution from BF00250.

Pharmacological and Physicochemical Implications

  • Solubility : The 4-methoxy group may reduce aqueous solubility compared to BF00250, necessitating formulation optimization.
  • Metabolic Stability : Methoxy groups are prone to O-demethylation, whereas fluorine resists metabolic cleavage, suggesting divergent pharmacokinetic profiles .

Research Findings and Data Gaps

  • Tautomerism: confirms thione tautomer dominance in triazole analogs, likely applicable to the target’s quinazolinone core .
  • Biological Data: Limited comparative studies exist; further assays (e.g., IC50, logP, metabolic half-life) are needed to validate hypotheses on substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.